molecular formula C4H8N4 B020389 1H-Tetrazole,1-(1-methylethyl)-(9CI) CAS No. 100114-32-7

1H-Tetrazole,1-(1-methylethyl)-(9CI)

Cat. No.: B020389
CAS No.: 100114-32-7
M. Wt: 112.13 g/mol
InChI Key: GTWDTTSNSJEVDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

VB 20B7, also known as 2-[1-(4-Piperonyl)piperazinyl]benzothiazole, is a small molecule compound developed by Laboratorios Vita. It functions as a 5-HT3 receptor antagonist and a 5-HT4 receptor agonist. This compound has been primarily investigated for its potential therapeutic applications in treating digestive disorders, particularly peptic ulcers .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of VB 20B7 involves the reaction of 4-piperonylpiperazine with benzothiazole. The reaction typically occurs under controlled conditions, including specific temperatures and solvents to ensure the desired product is obtained. The detailed synthetic route includes:

Industrial Production Methods

Industrial production of VB 20B7 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes precise control of temperature, pressure, and the use of industrial-grade solvents and catalysts.

Chemical Reactions Analysis

Types of Reactions

VB 20B7 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Mechanism of Action

VB 20B7 exerts its effects primarily through its interaction with serotonin receptors. It acts as a 5-HT4 receptor agonist and a weak 5-HT3 receptor antagonist. This dual action enhances gastric motility and accelerates gastric emptying. The compound’s mechanism involves binding to the 5-HT4 receptors, leading to the activation of downstream signaling pathways that promote gastrointestinal motility .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of VB 20B7

VB 20B7 is unique due to its dual action on 5-HT3 and 5-HT4 receptors, which provides a balanced approach to enhancing gastrointestinal motility. This dual mechanism distinguishes it from other compounds that may only target one receptor type .

Properties

IUPAC Name

1-propan-2-yltetrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N4/c1-4(2)8-3-5-6-7-8/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTWDTTSNSJEVDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=NN=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

112.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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